![molecular formula C7H18ClN3O2S B1448741 N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride CAS No. 1803580-76-8](/img/structure/B1448741.png)
N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride
Overview
Description
“N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C7H18ClN3O2S . It has a molecular weight of 243.75 .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” consists of a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a sulfonamide group .Physical And Chemical Properties Analysis
“N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride” has a molecular weight of 243.75 . Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Heterocycles and Acyclic Systems
N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry . They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
Amination
N,N-Dialkyl amides have been used in amination . This process involves the introduction of an amino group into a molecule.
Formylation
Formylation is another application of N,N-dialkyl amides . This process involves the addition of a formyl group to a molecule.
Carbonylation
Carbonylation is a process that introduces a carbonyl group into a molecule . N,N-dialkyl amides have been used in this process .
Cyanation
Cyanation is a process that introduces a cyano group into a molecule . N,N-dialkyl amides have been used in this process .
Heterocycle Synthesis
N,N-dialkyl amides have been used in the synthesis of heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements .
Antibacterial and Antifungal Activities
The compounds have shown a broad range of activity from high to moderate in antibacterial, antifungal and antioxidant activities .
Organic, Organometallic and Bioorganic Transformations
The organic, organometallic and bioorganic transformations are extensively carried out in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) . These two polar solvents are not only used for their dissolution properties, but also as multipurpose reagents .
properties
IUPAC Name |
N,N-dimethyl-1,4-diazepane-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-6-3-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHQYPGICCKNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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